1-((4-Methylthiazol-2-yl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-((4-Methylthiazol-2-yl)amino)pyrrolidine-2,5-dione is a heterocyclic compound that combines a thiazole ring with a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylthiazol-2-yl)amino)pyrrolidine-2,5-dione typically involves the reaction of 4-methylthiazol-2-amine with maleic anhydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-((4-Methylthiazol-2-yl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-((4-Methylthiazol-2-yl)amino)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-((4-Methylthiazol-2-yl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-((4-Methylthiazol-2-yl)amino)pyrrolidine-2,5-dione is unique due to its combined thiazole and pyrrolidine-2,5-dione structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H9N3O2S |
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Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H9N3O2S/c1-5-4-14-8(9-5)10-11-6(12)2-3-7(11)13/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
UPZOIYZYIYBMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NN2C(=O)CCC2=O |
Origin of Product |
United States |
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